

# TAS2940: A Technical Guide to a Novel Pan-ERBB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TAS2940   |           |
| Cat. No.:            | B15615419 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**TAS2940** is an orally bioavailable, irreversible pan-ERBB inhibitor with significant potential in the treatment of cancers harboring human epidermal growth factor receptor type 2 (HER2) and epidermal growth factor receptor (EGFR) aberrations.[1][2] Developed through a combination of compound-library screening and structure-based design, **TAS2940** covalently binds to its target kinases, leading to sustained inhibition of downstream signaling pathways that are critical for tumor cell proliferation and survival.[1] Notably, this compound has demonstrated the ability to penetrate the blood-brain barrier, suggesting its utility in treating primary brain tumors and metastases.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **TAS2940**.

## **Chemical Structure and Properties**

**TAS2940** is a small molecule inhibitor belonging to the class of acrylamide derivatives.[1] Its chemical structure is designed for high affinity and selective covalent modification of the target kinases.

Table 1: Chemical and Physical Properties of TAS2940



| Property          | Value                                                                                                                                         | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 7-((3R,5S)-1-acryloyl-5-methylpyrrolidin-3-yl)-4-amino-6-(cyclopropylethynyl)-N-((R)-1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | [3]       |
| Molecular Formula | C28H30N6O2                                                                                                                                    | [3]       |
| Molecular Weight  | 482.59 g/mol                                                                                                                                  | [3]       |
| CAS Number        | 2451398-65-3                                                                                                                                  | [3]       |
| Appearance        | Solid                                                                                                                                         | [3]       |
| Solubility        | 10 mM in DMSO                                                                                                                                 | [3]       |

## **Mechanism of Action and Signaling Pathway**

TAS2940 is an irreversible inhibitor that functions by forming a covalent bond with a cysteine residue (Cys805 in HER2) within the ATP-binding pocket of the ERBB family of receptor tyrosine kinases.[1] This covalent modification leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5] The inhibition of these pathways ultimately results in decreased cell proliferation and the induction of apoptosis in cancer cells with ERBB aberrations.[5]





Click to download full resolution via product page



Caption: **TAS2940** inhibits EGFR and HER2, blocking downstream PI3K/AKT and MAPK/ERK pathways.

# **In Vitro Efficacy**

**TAS2940** has demonstrated potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR in enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of TAS2940

| Target                       | IC50 (nM) | Reference |
|------------------------------|-----------|-----------|
| HER2 (wild-type)             | 5.6       | [3][4][5] |
| HER2 V777L                   | 2.1       | [3][4][5] |
| HER2 A775_G776insYVMA        | 1.0       | [3][4][5] |
| MCF10A_HER2                  | 2.27      | [5]       |
| MCF10A_HER2/S310F            | 1.98      | [5]       |
| MCF10A_HER2/L755S            | 3.74      | [5]       |
| MCF10A_HER2/V777L            | 1.54      | [5]       |
| MCF10A_HER2/V842I            | 3.28      | [5]       |
| MCF10A_HER2/insYVMA          | 1.91      | [5]       |
| MCF10A_EGFR                  | 9.38      | [5]       |
| MCF10A_EGFR (EGF+)           | 0.804     | [5]       |
| MCF10A_EGFR/V769_D770in sASV | 5.64      | [5]       |
| MCF10A_EGFR/D770_N771in sSVD | 2.98      | [5]       |

# **Experimental Protocols**In Vitro Kinase Assay



A generalized protocol for assessing the inhibitory activity of TAS2940 against ERBB kinases.

# Preparation Prepare kinase buffer Prepare serial dilutions of TAS2940 Reaction Mix kinase and TAS2940 Incubate at room temperature Detection Stop reaction Measure kinase activity (e.g., ADP-Glo) Calculate IC50 values

In Vitro Kinase Assay Workflow

Click to download full resolution via product page



Caption: Workflow for determining the in vitro kinase inhibitory activity of TAS2940.

#### Methodology:

- Preparation: Recombinant ERBB kinases are diluted in a kinase assay buffer. A serial dilution of TAS2940 is prepared in DMSO and then further diluted in the assay buffer.
- Reaction: The kinase and TAS2940 are pre-incubated together in a microplate well. The kinase reaction is initiated by the addition of ATP.
- Detection: The reaction is stopped, and the remaining ATP is quantified using a detection reagent such as the ADP-Glo<sup>™</sup> Kinase Assay. The luminescence signal is inversely proportional to the kinase activity.
- Analysis: The data is plotted as the percentage of kinase inhibition versus the log of the inhibitor concentration to determine the IC50 value.

## **Western Blot Analysis**

This protocol is used to assess the effect of **TAS2940** on the phosphorylation of HER2, HER3, and their downstream signaling proteins AKT and ERK.[5]

#### Methodology:

- Cell Treatment: Cancer cells with ERBB aberrations are treated with varying concentrations of **TAS2940** for a specified duration (e.g., 3-48 hours).[5]
- Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total HER2, HER3, AKT, and ERK.
- Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an ECL detection reagent.



 Analysis: Band intensities are quantified using densitometry software to determine the relative levels of protein phosphorylation.

## In Vivo Xenograft Models

To evaluate the in vivo antitumor efficacy of TAS2940, xenograft mouse models are utilized.[3]

#### Methodology:

- Cell Implantation: Human cancer cells with known HER2 or EGFR aberrations are subcutaneously or intracranially implanted into immunodeficient mice.[3]
- Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. TAS2940 is administered orally once daily.[5]
- Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement. In intracranial models, survival is a key endpoint.[3]

### Conclusion

**TAS2940** is a promising, potent, and selective pan-ERBB inhibitor with a favorable preclinical profile. Its ability to irreversibly inhibit key oncogenic drivers and penetrate the central nervous system makes it a strong candidate for further clinical development in the treatment of a range of solid tumors, including those with brain involvement. The data and protocols presented in this guide provide a solid foundation for researchers and clinicians interested in the continued investigation of this novel therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. researchgate.net [researchgate.net]



- 2. Facebook [cancer.gov]
- 3. TAS2940, a novel brain-penetrable pan-ERBB inhibitor, for tumors with HER2 and EGFR aberrations PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [TAS2940: A Technical Guide to a Novel Pan-ERBB Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615419#tas2940-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com